molecular formula C10H15NOS B1467231 {1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250911-90-0

{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1467231
CAS No.: 1250911-90-0
M. Wt: 197.3 g/mol
InChI Key: BDVTZZSMUDQTQS-UHFFFAOYSA-N
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Description

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is a chemical compound that features a thiophene ring attached to a pyrrolidinyl group with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Reduction of Thiophene Derivatives: : Starting with thiophene-3-carbaldehyde, the compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.

  • Nucleophilic Substitution: : Reacting thiophene-3-methyl chloride with pyrrolidin-3-ylmethanol under nucleophilic substitution conditions.

  • Ring-Closing Metathesis: : Using ring-closing metathesis reactions to form the pyrrolidinyl ring from suitable precursors.

Industrial Production Methods

In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : The thiophene ring can undergo reduction reactions to form thiophene derivatives with different functional groups.

  • Substitution: : Nucleophilic substitution reactions can be performed on the pyrrolidinyl ring to introduce various substituents.

Common Reagents and Conditions

  • Oxidation: : KMnO4, Na2Cr2O7, and H2O2 are commonly used oxidizing agents.

  • Reduction: : NaBH4, LiAlH4, and catalytic hydrogenation are typical reducing agents.

  • Substitution: : Alkyl halides, amines, and alcohols are common nucleophiles used in substitution reactions.

Major Products Formed

  • Oxidation: : Thiophene-3-carboxylic acid

  • Reduction: : Thiophene-3-methylamine

  • Substitution: : Various substituted pyrrolidinyl derivatives

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or as a precursor for bioactive molecules.

  • Industry: : Use in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is unique due to its specific structural features, such as the presence of the thiophene ring and the hydroxymethyl group. Similar compounds include:

  • 1-[(Thiophen-2-yl)methyl]pyrrolidin-3-yl}methanol: : Similar structure but with a different position of the thiophene ring.

  • 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one: : Contains a pyrrolidinyl group and a thiophene ring but with a different functional group.

These compounds may exhibit similar properties but differ in their biological and chemical activities due to variations in their molecular structures.

Properties

IUPAC Name

[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-7-9-1-3-11(5-9)6-10-2-4-13-8-10/h2,4,8-9,12H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVTZZSMUDQTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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